molecular formula C15H14INO B3527644 N-(3-iodophenyl)-3,4-dimethylbenzamide

N-(3-iodophenyl)-3,4-dimethylbenzamide

Cat. No.: B3527644
M. Wt: 351.18 g/mol
InChI Key: DXUDYBOXNBTAME-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via an amide bond to a 3-iodophenyl group. Benzamides are widely studied for diverse applications, including pharmaceuticals, flavor enhancers, and enzyme inhibitors, depending on their substituents. The 3-iodophenyl group may influence electronic, steric, or binding properties due to iodine’s polarizability and size, which could enhance receptor interactions or metabolic stability compared to other halogens .

Properties

IUPAC Name

N-(3-iodophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDYBOXNBTAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3,4-dimethylbenzamide typically involves the following steps:

    Iodination of 3-aminophenyl: The starting material, 3-aminophenyl, is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium.

    Formation of Benzamide: The iodinated product is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base like pyridine or triethylamine to form the final compound.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted by various nucleophiles, such as thiolates and amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds, making it a valuable method for modifying the phenyl ring.

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines can be used to replace the iodine atom.

Major Products:

    Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be formed, which may have different properties and applications.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing molecules.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-3,4-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, potentially enhancing binding affinity or specificity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities among N-(3-iodophenyl)-3,4-dimethylbenzamide and related compounds:

Compound Name Benzamide Substitution N-Substituent Key Functional Groups Biological Activity/Application References
This compound 3,4-dimethyl 3-iodophenyl Iodine, amide Hypothesized enzyme inhibition (inferred)
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-dimethyl 1-methoxy-4-methylpentan-2-yl Methoxy, branched alkyl Umami flavor enhancer (1000× potency of MSG)
LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) 3,5-dimethyl Hydroxyamino-oxohexyloxy Hydroxyamino, oxohexyloxy HDAC4/5 inhibitor; cancer therapy adjuvant
Itopride hydrochloride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethylbenzamide) 3,4-dimethyl Dimethylaminoethoxy-benzyl Quaternary ammonium, ether Gastroprokinetic agent (enhances motility)
D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) 2,6-dimethyl 5-methyl-3-isoxazolyl Isoxazole Anticonvulsant (sex-dependent metabolism)
N-(3-Hydroxy-4-methylphenyl)-3,4-dimethylbenzamide 3,4-dimethyl 3-hydroxy-4-methylphenyl Phenolic hydroxyl Safety data available (toxicology)

Metabolic and Toxicological Profiles

  • Metabolism: S9229 undergoes rapid oxidative metabolism (hydroxylation, dihydroxylation, demethylation) in rat and human liver microsomes, leading to rapid elimination . D2916 shows sex-specific degradation: males hydroxylate the benzamide’s methyl group, while females target the isoxazolyl methyl, producing longer-lasting effects in females .
  • Toxicology :
    • S9229 and related flavor compounds demonstrated low toxicity in subchronic studies, supporting their use in food applications .
    • N-(3-Hydroxy-4-methylphenyl)-3,4-dimethylbenzamide’s safety data sheet highlights standard handling precautions, though specific toxicological endpoints are unspecified .

Substituent Effects on Physicochemical Properties

  • Halogen Influence : The 3-iodophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorinated analogs (e.g., N-(2,3-dichlorophenyl)-3,4-dimethylbenzamide, CAS 333348-03-1). Iodine’s larger atomic radius could also sterically hinder enzyme access or improve receptor binding .
  • Methoxy vs. Hydroxy Groups: S9229’s methoxy group contributes to its umami potency, while phenolic hydroxyls (e.g., N-(3-Hydroxy-4-methylphenyl)-3,4-dimethylbenzamide) may increase polarity and alter excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-iodophenyl)-3,4-dimethylbenzamide
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N-(3-iodophenyl)-3,4-dimethylbenzamide

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